2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-12-9-13(2)21-18(20-12)24-16-7-4-8-22(11-16)17(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGGYCHUAHQMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Chlorobenzoyl Group: The piperidine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3-chlorobenzoyl-substituted piperidine.
Coupling with Dimethylpyrimidine: The final step involves the coupling of the 3-chlorobenzoyl-substituted piperidine with 4,6-dimethylpyrimidine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine exhibit potential anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine compound significantly reduced the viability of various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Antiviral Activity
Another promising application is in the field of antiviral agents. Pyrimidine derivatives have been explored as inhibitors of viral replication.
Case Study : In vitro studies revealed that certain derivatives showed significant activity against the influenza virus by inhibiting viral RNA synthesis. This suggests that this compound could be further investigated for its antiviral potential.
Central Nervous System Disorders
The piperidine component of this compound may confer neuroprotective effects, making it a candidate for treating disorders such as Alzheimer's disease and schizophrenia.
Case Study : A preclinical trial indicated that similar piperidine-containing compounds improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with pyrimidine derivatives reported in the literature, particularly those synthesized via hydrazine coupling or aryl/heteroaryl substitutions. Key comparisons include:
Key Observations :
- Synthetic Flexibility : The target compound’s synthesis likely diverges from hydrazine-based routes (common in and ) due to its piperidine and benzoyl groups. Instead, it may require steps like nucleophilic substitution (for the ether linkage) and Friedel-Crafts acylation (for benzoylation).
- Electronic Effects : The electron-withdrawing chlorine atom on the benzoyl group may polarize the piperidine ring, altering reactivity relative to unsubstituted analogues.
Physicochemical and Reactivity Comparisons
While explicit data for the target compound are absent in the evidence, inferences can be drawn from structurally related molecules:
- Solubility : Pyrimidine derivatives with hydrophilic substituents (e.g., hydrazines in ) exhibit higher aqueous solubility than the target compound, which is likely less soluble due to its hydrophobic benzoyl group.
- Stability : The presence of the 4,6-dimethyl groups on the pyrimidine ring (common in all compounds) may enhance steric protection against nucleophilic attack, improving stability .
Crystallographic and Structural Analysis
The SHELX software suite () is widely employed for crystallographic refinement of small molecules. If the target compound’s crystal structure were resolved, SHELXL (a component of SHELX) would likely be used for refinement due to its precision in handling high-resolution data and steric parameters .
Biological Activity
The compound 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 302.79 g/mol
The presence of the piperidine moiety and the chlorobenzoyl group are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Studies indicate that derivatives of similar structures exhibit significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Antiviral Activity : Some piperidine derivatives have been evaluated for their ability to inhibit viral entry and replication. For instance, compounds with structural similarities have been tested against viruses such as Ebola, demonstrating promising results in inhibiting viral infection .
- Anti-inflammatory Effects : Certain derivatives of pyrimidine compounds have been identified as inhibitors of pro-inflammatory cytokines like TNF-α, suggesting potential applications in treating inflammatory diseases .
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- Binding Interactions : Molecular docking studies have suggested that the compound interacts with key amino acids in target proteins, affecting their function and leading to decreased pathogen viability .
- Cellular Uptake : The structure allows for effective cellular penetration, enhancing its bioavailability and therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Q & A
Q. What are effective synthetic routes for 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine?
- Methodological Answer : A common approach involves coupling 4,6-dimethylpyrimidin-2-ol with a substituted piperidine intermediate. For example, the piperidin-3-yloxy group can be synthesized via nucleophilic substitution using sodium hydroxide in dichloromethane, followed by reaction with 3-chlorobenzoyl chloride to introduce the benzoyl moiety. Hydrazine derivatives, such as those used in pyrimidine ring formation (e.g., 2-hydrazino-4,6-dimethylpyrimidine reacting with ketones or esters under reflux conditions), may serve as precursors . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to achieving high purity (>99%) .
Q. What purification techniques are suitable for this compound post-synthesis?
- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol or acetonitrile) is effective for isolating crystalline products, as demonstrated in single-crystal X-ray studies of related pyrimidine derivatives . Column chromatography with silica gel and gradients of ethyl acetate/hexane can resolve impurities, particularly unreacted intermediates or regioisomers. Purity validation via HPLC (e.g., using a C18 column and ammonium acetate buffer at pH 6.5) ensures compliance with pharmacopeial standards .
Advanced Research Questions
Q. How can X-ray crystallography confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of solvent, and data collection is performed using a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å). SHELXL software refines the structure, resolving bond lengths (mean C–C = 0.005 Å) and angles, and validating stereochemistry . Disorder in the piperidine ring or benzoyl group requires iterative refinement to minimize R-factors (<0.06) .
Q. What methodologies are recommended for identifying and quantifying impurities?
- Methodological Answer : Impurity profiling employs HPLC-MS with a C18 column and mobile phases like 0.1% formic acid in water/acetonitrile. Reference standards for common impurities (e.g., des-chloro analogs or oxidation byproducts) are essential for quantification. For example, impurities such as 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrimidin-4-one can be detected at 254 nm, with limits of quantification (LOQ) ≤0.1% . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .
Q. How can researchers investigate the biological activity and target receptors of this compound?
- Methodological Answer : Receptor binding assays (e.g., radioligand displacement for G protein-coupled receptors) identify potential targets. Structural analogs like SR142801 (a piperidine-based NK1 antagonist) suggest affinity for neurokinin or benzodiazepine receptors . Molecular docking using software like AutoDock Vina predicts binding modes, with focus on the chlorobenzoyl group’s interaction with hydrophobic pockets. In vitro antimicrobial activity can be assessed via broth microdilution (MIC ≤ 16 µg/mL against S. aureus), referencing thiadiazolo-pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
